molecular formula C22H24N2O2S B2816042 2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 878054-42-3

2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2816042
CAS No.: 878054-42-3
M. Wt: 380.51
InChI Key: YKKSTZKLLPFCNS-UHFFFAOYSA-N
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Description

The compound “2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a morpholino group and a thioether linkage to a methylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The indole ring system is aromatic and the morpholino group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring and the morpholino group. The thioether linkage could potentially be a site of reactivity as well .

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to the core structure of interest, have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis. These compounds exhibited cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential applications in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Anti-inflammatory Activity

  • Novel series of thiophene derivatives, including compounds with morpholine rings, demonstrated moderate to good anti-inflammatory activity. This suggests potential therapeutic applications in treating inflammation-related disorders (Helal et al., 2015).

Antimicrobial Activities

  • Compounds featuring morpholine and thiourea derivatives have shown promising antitubercular activities. This indicates their potential use in developing new antimicrobial agents for tuberculosis treatment (Başoğlu et al., 2012).

HIV-1 Replication Inhibitors

  • N-Arylsulfonyl derivatives with the indole structure have been identified as inhibitors of HIV-1 replication. The study highlights the potential of such compounds in the development of new therapeutic agents for HIV (Che et al., 2015).

Electropharmacological Activities

  • Research on the electrochemical conversion of kinase inhibitors suggests the utility of morpholino-indole derivatives in identifying and optimizing drug candidates for kinase-targeted therapies (Falck et al., 2012).

Dual DNA-PK/PI3-K Inhibitory Activity

  • Dibenzo[b,d]thiophen-4-yl derivatives with morpholino and chromenone groups have been synthesized for their potential dual inhibitory activity against DNA-PK and PI3-K. These compounds are explored for enhancing the cytotoxicity of ionizing radiation and DNA-inducing cytotoxic anticancer agents, both in vitro and in vivo (Cano et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, the indole ring and morpholino group could potentially interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly if it shows promise as a pharmaceutical. Additionally, research could be conducted to optimize its synthesis and improve its properties .

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)16-27-21-14-24(20-5-3-2-4-19(20)21)15-22(25)23-10-12-26-13-11-23/h2-9,14H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKSTZKLLPFCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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